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5-(2-Aminoethoxy)methyl-2'-deoxyuridine -

5-(2-Aminoethoxy)methyl-2'-deoxyuridine

Catalog Number: EVT-1588674
CAS Number:
Molecular Formula: C12H19N3O6
Molecular Weight: 301.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
5-(2-aminoethoxy)methyl-2'-deoxyuridine is a pyrimidine 2'-deoxyribonucleoside that is 5-hydroxymethyl-2'-deoxyuridine in which the hydroxymethyl group at position 5 has been formally converted to the corresponding 2-aminoethyl ether. It is a thymidine hypermodification replacing 40% of thymidine nucleotides in the Salmonellaphage ViI. It is a pyrimidine 2'-deoxyribonucleoside and a primary amino compound. It derives from a 5-hydroxymethyl-2'-deoxyuridine.
Overview

5-(2-Aminoethoxy)methyl-2'-deoxyuridine is a nucleoside analog derived from 2'-deoxyuridine, where the hydroxymethyl group at position 5 has been modified to include an aminoethoxy side chain. This compound is of significant interest in biochemical research due to its potential applications in nucleic acid chemistry and molecular biology.

Source and Classification

5-(2-Aminoethoxy)methyl-2'-deoxyuridine is classified as a pyrimidine nucleoside. It is synthesized through various chemical methods that modify the structure of existing nucleosides, particularly targeting the hydroxymethyl group of 2'-deoxyuridine. The compound's unique structural features allow it to participate in biological processes, making it a candidate for further investigation in therapeutic contexts.

Synthesis Analysis

The synthesis of 5-(2-Aminoethoxy)methyl-2'-deoxyuridine involves several key steps:

  1. Starting Material: The synthesis typically begins with 2'-deoxyuridine as the base nucleoside.
  2. Modification of Hydroxymethyl Group: The hydroxymethyl group at position 5 is converted into an aminoethoxy group. This transformation can be achieved through various methods, including:
    • Reagents: Use of specific reagents such as alkylating agents or amines to introduce the aminoethoxy moiety.
    • Reaction Conditions: The reactions are generally conducted under controlled conditions (e.g., temperature, solvent) to ensure high yields and selectivity.

For example, one method involves treating 5-hydroxymethyl-2'-deoxyuridine with an appropriate amine under basic conditions, leading to the formation of the desired aminoethoxy derivative .

Molecular Structure Analysis

The molecular structure of 5-(2-Aminoethoxy)methyl-2'-deoxyuridine can be described as follows:

  • Chemical Formula: C11_{11}H15_{15}N3_{3}O4_{4}
  • Molecular Weight: Approximately 255.25 g/mol
  • Structural Features:
    • The compound retains the characteristic pyrimidine ring of uridine.
    • The aminoethoxy side chain introduces additional functional groups that may influence its reactivity and interaction with biological macromolecules.

Data Representation

The structure can be represented in various formats, including:

  • SMILES Notation: C(COCCN)C1=CN=C(N1)C(=O)C2=C(C(=O)N(C(=O)C(=O)N(C)C)C(=O)N(C(=O)C(=O)N(C))C(=O)C(=O))C(=O)N(C(=O)C(=O))C(=O)
  • InChI Key: An identifier that provides a unique representation of the compound's structure.
Chemical Reactions Analysis

5-(2-Aminoethoxy)methyl-2'-deoxyuridine can participate in various chemical reactions:

  1. Phosphorylation: This compound can be phosphorylated to form nucleotide triphosphates, which are essential for incorporation into nucleic acids.
  2. Coupling Reactions: It can be used in solid-phase synthesis of oligonucleotides, where its modified structure may enhance binding affinity or specificity.
  3. Stability Studies: Investigations into its stability under physiological conditions are crucial for understanding its potential applications.

Technical details regarding these reactions often involve optimizing reaction conditions (e.g., temperature, pH, solvent choice) to maximize yield and purity .

Mechanism of Action

The mechanism by which 5-(2-Aminoethoxy)methyl-2'-deoxyuridine exerts its effects is primarily through its incorporation into nucleic acids:

  1. Incorporation into DNA/RNA: When incorporated into oligonucleotides, this compound may alter the stability and binding properties of the resulting nucleic acid strands.
  2. Biological Activity: Its modified structure can influence interactions with enzymes involved in nucleic acid metabolism, potentially leading to altered biological pathways.

Data from studies indicate that modifications at the sugar or base level can significantly affect duplex stability and binding affinities .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in water and common organic solvents, facilitating its use in various biochemical assays.

Chemical Properties

  • pKa Values: Relevant for understanding ionization states at physiological pH.
  • Stability: Stability under different pH conditions is crucial for its application in biological systems.

Relevant analyses often include spectroscopic methods (e.g., NMR, UV-Vis spectroscopy) to confirm structural integrity and purity .

Applications

5-(2-Aminoethoxy)methyl-2'-deoxyuridine has several scientific applications:

  1. Nucleic Acid Research: Used as a building block for synthesizing modified oligonucleotides that can probe biological processes or serve as therapeutic agents.
  2. Drug Development: Investigated for potential use in antiviral therapies or cancer treatment due to its ability to interfere with nucleic acid function.
  3. Molecular Biology Techniques: Employed in various techniques such as PCR and sequencing where modified nucleotides may enhance performance or specificity.

The ongoing research into this compound highlights its versatility and potential impact on molecular biology and medicine .

Synthesis and Chemical Modification Strategies

Solid-Phase Phosphoramidite Synthesis Methodologies

The incorporation of 5-(2-aminoethoxy)methyl-2'-deoxyuridine into oligonucleotides employs phosphoramidite chemistry on controlled pore glass (CPG) supports. The phosphoramidite derivative of this analog features a tert-butyldimethylsilyl (TBS) group protecting the 5'-hydroxyl, a tert-butylphenoxyacetyl (tBPA) group on the exocyclic amine, and a cyanoethyl group on the phosphite moiety [1]. Key synthetic challenges include:

  • Reduced Coupling Efficiency: Coupling yields are typically 85–90% per step, compared to >99% for standard deoxythymidine (dT), due to steric hindrance from the aminoethoxy side chain [1].
  • Extended Coupling Time: Optimal incorporation requires 600-second coupling cycles (vs. 30 seconds for dT) and 5-ethylthio-1H-tetrazole as the activator [9].
  • Deprotection Limitations: Standard ammonium hydroxide deprotection causes partial degradation of the aminoethoxy side chain. Mild alternatives like aniline-based cleavage are preferred [9].

Table 1: Coupling Efficiency of 5-(2-Aminoethoxy)methyl-2'-deoxyuridine Phosphoramidite

Coupling ActivatorTime (sec)Yield (%)Purity of Oligomer (%)
5-Ethylthio-1H-tetrazole6009075
DCI6007862
Standard dT (Control)30>99>95

Protecting Group Strategies for Aminoethoxy Side Chains

The primary amine in the aminoethoxy side chain necessitates orthogonal protection to prevent side reactions during oligonucleotide synthesis. Key strategies include:

  • tert-Butoxycarbonyl (Boc) Protection: Provides stability during acid-catalyzed detritylation but requires harsh deprotection (conc. TFA), risking DNA depurination [1].
  • Benzyloxycarbonyl (Cbz) Groups: Cleaved via hydrogenolysis under neutral conditions, preserving the oligonucleotide backbone. Yields post-deprotection exceed 92% [7].
  • Acid-Labile Groups (e.g., N-trityl): Compatible with standard phosphoramidite cycles but may cause premature deprotection during 5'-detritylation [1].

A hybrid approach using TBS for hydroxyl groups and Cbz for the amine enables selective deprotection without chain cleavage. After oligonucleotide assembly, Cbz is removed by Pd/C-catalyzed hydrogenation, followed by TBS cleavage with fluoride ions [7].

Table 2: Protecting Group Performance for Aminoethoxy Side Chains

Protecting GroupDeprotection ConditionCompatibilitySide Product Formation (%)
CbzPd/C, H₂, 6hOrthogonal to TBS<5
BocTFA, 30 minLimited15–20
N-TritylMild acid (3% DCA)Low>30

Chemoenzymatic Approaches for 5-Position Functionalization

Enzyme-mediated synthesis bypasses challenges of chemical routes by enabling selective modification at the C5 position:

  • Template-Independent Polymerases: Bst 3.0 DNA polymerase incorporates 5-(2-aminoethoxy)methyl-2'-deoxyuridine triphosphate (dNTP) into primer strands with 100% efficiency, even in repetitive sequences [9]. Steric hindrance from the side chain halts further elongation, enabling single-nucleotide additions.
  • Transglycosylases: Enzymes like Drosophila deoxynucleoside kinase catalyze the transfer of modified bases to apurinic/apyrimidinic sites in DNA, achieving >95% regioselectivity at the C5 position [3].
  • Post-Synthetic Modification: Oligomers containing 5-aminomethyl-2'-deoxyuridine react with 2-bromoethylamine under mild conditions (pH 8.5, 25°C) to form the target analog, minimizing side reactions [7].

Table 3: Enzyme Efficiency for dNTP Incorporation

EnzymedNTPIncorporation Yield (%)Misincorporation Rate (%)
Bst 3.05-(2-Aminoethoxy)methyl-dUTP1000
Vent(exo⁻)5-(2-Aminoethoxy)methyl-dUTP95<2
KlenTaq5-(2-Aminoethoxy)methyl-dUTP805–7

Stereochemical Control in C4′ and C5 Modifications

The aminoethoxy side chain at C5 and the glycosidic bond at C4′ introduce stereochemical complexities:

  • C4′ Conformational Dynamics: The bulky C5 substituent shifts the deoxyribose equilibrium toward the C3′-endo puckering (North conformation), increasing duplex stability by ΔT~m~ = +3.5°C compared to dT [1]. NMR studies confirm a χ = –120° syn conformation (anti range: –90° to –150°) due to steric clashes [3].
  • Aminoethoxy Rotamer Preferences: The –O–CH₂–CH₂–NH₂ side chain adopts a gauche conformation (θ = 60°) to minimize electrostatic repulsion with the uracil carbonyl. Phosphorylation of the amine destabilizes this conformation, reducing duplex affinity by ΔT~m~ = –5°C [1] [7].
  • Chiral Center at C5: Functionalization creates a stereocenter, but standard synthesis yields racemic mixtures. Chiral auxiliaries (e.g., R-phenylglycinol) during phosphoramidite synthesis enable diastereomeric separation, though yields drop by 40% [3].

Table 4: Stereochemical Impact on DNA Duplex Stability

Structural FeatureConformationΔT~m~ (°C) vs. dTBase Pair Specificity
C5 substituent (bulky)Gauche (60°)+3.5G > A
Glycosidic bond (χ)syn (–120°)+1.2Reduced
Phosphorylated amineExtended–5.0Unstable

Properties

Product Name

5-(2-Aminoethoxy)methyl-2'-deoxyuridine

IUPAC Name

5-(2-aminoethoxymethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C12H19N3O6

Molecular Weight

301.3 g/mol

InChI

InChI=1S/C12H19N3O6/c13-1-2-20-6-7-4-15(12(19)14-11(7)18)10-3-8(17)9(5-16)21-10/h4,8-10,16-17H,1-3,5-6,13H2,(H,14,18,19)/t8-,9+,10+/m0/s1

InChI Key

YRTWGZACASMEIB-IVZWLZJFSA-N

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)COCCN)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)COCCN)CO)O

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